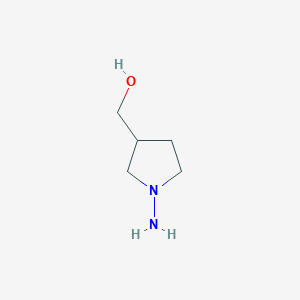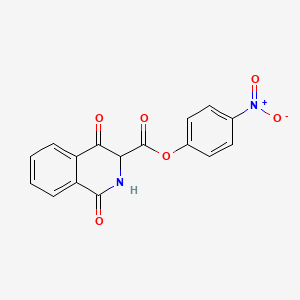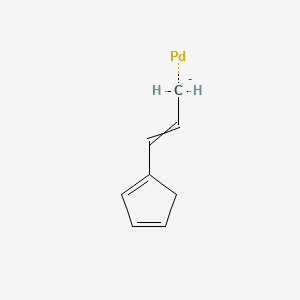
2-(4-Ethyl-2-oxomorpholin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethyl-2-oxomorpholin-3-yl)acetic acid is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . This compound is characterized by the presence of a morpholine ring substituted with an ethyl group and an oxo group, along with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(4-Ethyl-2-oxomorpholin-3-yl)acetic acid involves several steps. One common method includes the reaction of morpholine with ethyl chloroacetate in the presence of a base to form ethyl 2-(morpholin-4-yl)acetate. This intermediate is then subjected to oxidation to introduce the oxo group, followed by hydrolysis to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(4-Ethyl-2-oxomorpholin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Ethyl-2-oxomorpholin-3-yl)acetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Ethyl-2-oxomorpholin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-(4-Ethyl-2-oxomorpholin-3-yl)acetic acid can be compared with similar compounds such as:
2-(3-Oxomorpholin-4-yl)acetic acid: Similar structure but with different substituents, leading to variations in chemical reactivity and applications.
Morpholin-3-yl-acetic acid ethyl ester: An ester derivative with different physical and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13NO4 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2-(4-ethyl-2-oxomorpholin-3-yl)acetic acid |
InChI |
InChI=1S/C8H13NO4/c1-2-9-3-4-13-8(12)6(9)5-7(10)11/h6H,2-5H2,1H3,(H,10,11) |
Clé InChI |
AZSLGGKOUXRIDU-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCOC(=O)C1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1E)-2-{2-[N-(4-methoxybenzenesulfonyl)acetamido]phenyl}ethenyl]pyridin-1-ium-1-olate](/img/structure/B12437565.png)
![1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B12437571.png)



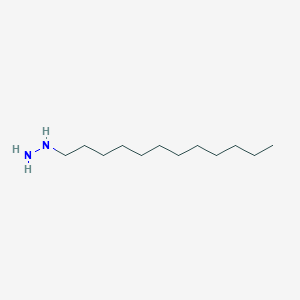
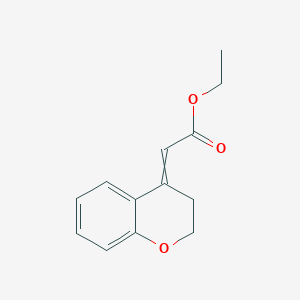
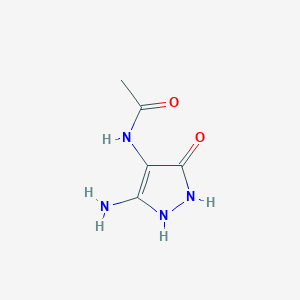
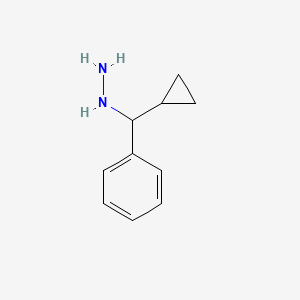
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B12437629.png)
